molecular formula C25H26N2O4 B10867458 N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methoxybenzamide

N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methoxybenzamide

Cat. No.: B10867458
M. Wt: 418.5 g/mol
InChI Key: VWIVTARTJZYVPR-UHFFFAOYSA-N
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Description

N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with acetyl and methyl groups, a methoxybenzamide moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, which can be synthesized by reacting 2,5-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine . The resulting 3,4-diacetyl-2,5-dimethylpyrrole is then coupled with 2-methylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction . Finally, the methoxybenzamide moiety is introduced through an amide coupling reaction with 4-methoxybenzoic acid[3][3].

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, dimethylformamide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[5-(3,4-DIACETYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLPHENYL]-4-METHOXYBENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-[5-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)-2-methylphenyl]-4-methoxybenzamide

InChI

InChI=1S/C25H26N2O4/c1-14-7-10-20(27-15(2)23(17(4)28)24(16(27)3)18(5)29)13-22(14)26-25(30)19-8-11-21(31-6)12-9-19/h7-13H,1-6H3,(H,26,30)

InChI Key

VWIVTARTJZYVPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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